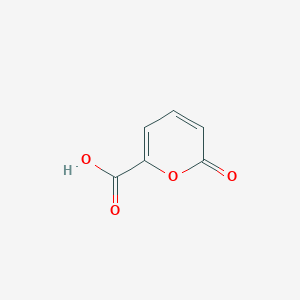

2-Oxo-2H-pyran-6-carboxylic acid

Description

Properties

IUPAC Name |

6-oxopyran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O4/c7-5-3-1-2-4(10-5)6(8)9/h1-3H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUZCNXBFVCKKHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30217482 | |

| Record name | 2-Pyrone-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30217482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672-67-3 | |

| Record name | 2-Oxo-2H-pyran-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=672-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrone-6-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000672673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 672-67-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403109 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 672-67-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35012 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyrone-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30217482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxo-2H-pyran-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions and Procedure

In a nitrogen-purged flask, ethyl crotonate (24.9 mL, 0.200 mol) and diethyl oxalate (27.1 mL, 0.200 mol) are combined with potassium tert-butoxide (t-BuOK, 24.7 g, 0.220 mol) in diethyl ether (Et₂O) at 0°C. The mixture is stirred at 4°C overnight, resulting in a yellow-orange precipitate. The product is isolated via filtration, washed with Et₂O, and dissolved in cold water. Acidification with 50% aqueous acetic acid yields dienedioate 9 as an amorphous yellow solid with a 75% yield.

Table 1: Synthesis Parameters for Dienedioate 9

| Parameter | Details |

|---|---|

| Reagents | Ethyl crotonate, diethyl oxalate, t-BuOK |

| Solvent | Diethyl ether |

| Temperature | 0°C → 4°C (overnight) |

| Workup | Filtration, acidification, filtration |

| Yield | 75% |

Mechanistic Insights

The reaction proceeds via deprotonation of ethyl crotonate by t-BuOK, generating an enolate that attacks diethyl oxalate. This step forms a tetrahedral intermediate, which collapses to release ethoxide and yield dienedioate 9 . The use of a strong base ensures complete enolate formation, while low temperatures minimize side reactions.

Cyclization to this compound

The conversion of dienedioate 9 to this compound (10 ) is achieved through acid-catalyzed cyclization.

Acid-Catalyzed Cyclization

Dienedioate 9 (11.65 g, 54.39 mmol) is dissolved in concentrated hydrochloric acid (325 mL) and refluxed for 8 hours. The reaction mixture is cooled to room temperature, followed by further cooling to −20°C to precipitate the product. Filtration and drying yield 10 as a gold-yellow solid with an 88% yield.

Table 2: Cyclization Parameters for this compound

| Parameter | Details |

|---|---|

| Reagent | Concentrated HCl |

| Temperature | Reflux (100–110°C) |

| Reaction Time | 8 hours |

| Workup | Cooling, filtration, drying |

| Yield | 88% |

Reaction Mechanism

The cyclization involves protonation of the carbonyl oxygen in 9 , followed by intramolecular nucleophilic attack by the hydroxyl group on the adjacent carbonyl carbon. This forms the pyran ring, with subsequent dehydration yielding the conjugated keto-carboxylic acid structure. The use of concentrated HCl ensures rapid proton transfer and minimizes side reactions such as ester hydrolysis.

Scalability and Industrial Considerations

The described method is amenable to scale-up due to its straightforward protocol and high yields. Key considerations include:

-

Reagent Availability : Ethyl crotonate and diethyl oxalate are commercially available and cost-effective.

-

Safety : Concentrated HCl requires corrosion-resistant equipment, but the reaction’s exothermic nature is manageable at industrial scales.

-

Purification : Filtration and drying are simple and efficient, avoiding chromatography.

Industrial production would likely employ continuous reflux systems and automated filtration to maintain consistency .

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-2H-pyran-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: Substitution reactions can introduce different functional groups into the pyran ring.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

Organic Synthesis

2-Oxo-2H-pyran-6-carboxylic acid serves as a crucial building block in organic synthesis. It is utilized to create various derivatives and complex organic molecules through reactions such as:

- Multicomponent Reactions: These reactions allow for the efficient assembly of diverse molecular structures, enhancing the atom economy and reducing waste .

- Diels-Alder Reactions: The compound acts as a diene in cycloaddition reactions, facilitating the formation of bicyclic structures that are valuable in pharmaceuticals and materials science .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties: Studies have shown its effectiveness against various microbial strains, suggesting potential applications in developing antimicrobial agents.

- Antioxidant Activity: The compound has been evaluated for its ability to scavenge free radicals, indicating possible use in health supplements or therapeutic formulations.

- Therapeutic Potential: Ongoing research is exploring its role in drug development, particularly as a scaffold for creating new therapeutic agents targeting various diseases .

Industrial Applications

In industrial settings, this compound is employed in the production of:

- Polymers and Coatings: Its reactive functional groups make it suitable for creating materials with specific properties required in coatings and polymers.

- Flavoring Agents and Fragrances: Due to its unique chemical properties, it is also investigated for use in flavoring and fragrance formulations .

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The results suggest that modifications to the compound's structure could enhance its potency, paving the way for novel antibacterial agents.

Case Study 2: Synthesis of Complex Molecules

Research utilizing this compound as a precursor has led to the successful synthesis of polysubstituted benzenes through regioselective annulation processes. This highlights its utility in producing compounds with intricate structures that are otherwise challenging to synthesize .

Mechanism of Action

The mechanism of action of 2-Oxo-2H-pyran-6-carboxylic acid involves its interaction with molecular targets through its reactive functional groups. The oxo and carboxylic acid groups can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways. These interactions can modulate enzyme activity and other cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-oxo-2H-pyran-6-carboxylic acid, highlighting differences in substituents, physical properties, and applications:

Structural and Functional Differences

- Substituent Effects: Hydroxyl Groups: The 3-hydroxy derivative exhibits increased polarity and hydrogen-bonding capacity compared to the parent compound, influencing solubility and reactivity . Amino and Carboxyethyl Groups: Stizolobic acid’s 4-(2-amino-2-carboxyethyl) side chain introduces zwitterionic character, likely enabling interactions with biological targets .

Synthetic Utility :

Physicochemical and Spectroscopic Data

- 3-Hydroxy-2-oxo-2H-pyran-6-carboxylic acid: ¹H-NMR (DMSO-d₆): δ 7.12 (H-5), 6.70 (H-4), 11.02 (OH), 13.41 (COOH) . IR: Peaks at 3308 cm⁻¹ (enolic OH), 1715 cm⁻¹ (acid C=O), and 1659 cm⁻¹ (lactone C=O) .

- Stizolobic acid: IUPAC Name: (S)-4-(2-Amino-2-carboxyethyl)-2-oxo-2H-pyran-6-carboxylic acid .

Biological Activity

2-Oxo-2H-pyran-6-carboxylic acid, also known as 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid, is a heterocyclic compound with significant biological activity. Its unique structure, characterized by a pyran ring and multiple functional groups, lends itself to various applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical formula of this compound is . The compound features a keto group, a hydroxyl group, and a carboxylic acid group, which are crucial for its reactivity and biological interactions. The following table summarizes its key chemical properties:

| Property | Value |

|---|---|

| Molecular Weight | 172.09 g/mol |

| Melting Point | 161–163 °C |

| Solubility | Soluble in water |

| pKa | Approximately 4.5 |

The biological activity of this compound is attributed to its ability to interact with various molecular targets in biological systems. The hydroxyl, keto, and carboxylic acid groups facilitate hydrogen bonding, metal ion coordination, and participation in redox reactions. These interactions can modulate several biochemical pathways, contributing to its observed pharmacological effects.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against a range of pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL depending on the strain tested. The compound's mechanism involves disrupting bacterial cell wall synthesis and function.

Antioxidant Properties

The compound has demonstrated significant antioxidant activity in various assays, including DPPH radical scavenging and ABTS assays. Its ability to donate hydrogen atoms or electrons makes it effective in neutralizing free radicals, thereby protecting cells from oxidative stress.

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect suggests potential therapeutic applications in inflammatory diseases.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli effectively. The study concluded that further exploration into its mechanism could lead to new antibiotic therapies.

Research on Antioxidant Capacity

In an experimental model using human fibroblast cells exposed to oxidative stress, treatment with this compound significantly reduced markers of oxidative damage. The findings suggest that this compound could be beneficial in developing supplements aimed at enhancing cellular resilience against oxidative damage.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with related compounds such as 3-hydroxycoumarin and other pyran derivatives. While these compounds also exhibit antimicrobial and antioxidant properties, the specific functional groups present in this compound contribute to its unique efficacy profile.

| Compound | Antimicrobial Activity | Antioxidant Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Yes | High | Yes |

| 3-Hydroxycoumarin | Moderate | Moderate | No |

| Other Pyran Derivatives | Variable | Low to Moderate | Variable |

Q & A

Basic Research Questions

Q. How can the synthesis of 2-Oxo-2H-pyran-6-carboxylic acid be optimized for higher yield and purity?

- Methodology : The synthesis involves hydrolysis of sodium 3-acetoxy-2-oxo-2H-pyran-6-carboxylate using concentrated HCl, followed by purification via water washing to remove NaCl byproducts. Yield anomalies (e.g., 101%) may arise from residual water in the crystal lattice, necessitating thorough drying and NMR-based purity validation . Optimization includes adjusting reaction time (e.g., 2 days for complete conversion) and acid concentration (36% HCl) to minimize side products. Refer to Table 3.15 and 3.17 in for condition-dependent yield variations .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodology : Use a combination of:

- 1H/13C-NMR : To confirm lactone ring integrity and substituent positions (e.g., δ 7.12 ppm for H-5 in DMSO-d6) .

- IR spectroscopy : Identify functional groups (e.g., 1715 cm⁻¹ for C=Oacid, 1659 cm⁻¹ for lactone C=O) .

- Mass spectrometry (ESI) : Verify molecular ion peaks (e.g., m/z 155 [M - H]⁻) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated in fused pyranopyran systems .

Q. What are the best practices for handling and storing this compound?

- Methodology : Store in airtight containers at room temperature, away from moisture. Use PPE (gloves, goggles) due to its decomposition at 215°C. Avoid prolonged exposure to light, as enol tautomers (e.g., 3-hydroxy derivatives) may degrade. Safety protocols from recommend isolating the compound from ignition sources and using fume hoods during synthesis .

Advanced Research Questions

Q. How do discrepancies in NMR data between synthesized batches indicate structural variations or impurities?

- Methodology : Compare 1H-NMR chemical shifts across batches. For example, a batch with δ 6.70 ppm (H-4) instead of the expected 6.72 ppm may indicate residual sodium acetate from incomplete hydrolysis. Use HPLC or column chromatography to isolate impurities, followed by 2D-COSY NMR to trace spin-spin coupling inconsistencies. Contradictions in purity (67% vs. 94% in ) highlight the need for iterative recrystallization .

Q. How can computational methods resolve contradictions in reported crystal structures of pyran-carboxylic acid derivatives?

- Methodology : Perform density functional theory (DFT) calculations to model energetically favorable tautomers (e.g., lactone vs. enol forms). Compare computed IR spectra with experimental data to validate structures. For example, ’s fused pyranopyran system showed cis-fused ring conformations via crystallography, while trans-fused analogs (e.g., bergenins) require QM/MM simulations to assess stability .

Q. What in vitro models are suitable for evaluating the anticancer potential of this compound derivatives?

- Methodology : Use metastatic cancer cell lines (e.g., MDA-MB-231) to test derivatives like 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylic acid (). Assess anti-invasive activity via Matrigel assays and quantify IC50 values. Compare results with control compounds (e.g., coumarin analogs) to validate selectivity. Mechanistic studies may include MMP-9 inhibition assays .

Q. How can reaction mechanisms for derivative synthesis (e.g., thioesters, amides) be elucidated?

- Methodology : Track reaction intermediates using time-resolved FTIR or LC-MS. For example, ’s thioester synthesis involves SOCl2-mediated activation of the carboxylic acid, followed by nucleophilic substitution with arylthiols. Isotopic labeling (e.g., 18O) can confirm lactone ring opening/closure steps. Kinetic studies under varying temperatures reveal rate-limiting steps .

Data Contradiction Analysis

Q. Why do some studies report anomalous yields (>100%) for this compound?

- Analysis : Excess yields (e.g., 101% in ) arise from hydrated crystal forms (e.g., pentahydrate) retaining water. Use thermogravimetric analysis (TGA) to quantify water content. Adjust yield calculations by subtracting solvent mass, and confirm via Karl Fischer titration .

Q. How do synthetic routes for pyran-carboxylic acids vary in regioselectivity?

- Analysis : Compare ’s HCl-mediated hydrolysis with ’s base-catalyzed cyclization. The former favors 3-hydroxy substitution, while the latter produces fused pyranopyran systems. Regioselectivity is influenced by pH and solvent polarity—acidic conditions stabilize lactonization, whereas basic conditions promote ring expansion .

Tables for Key Data

| Parameter | Optimal Conditions | Reference |

|---|---|---|

| Hydrolysis time | 48 hours (room temperature) | |

| Purity after NaCl removal | 94% (via water washing) | |

| Melting point (decomposition) | 215°C | |

| Anticancer IC50 (derivatives) | 10–50 μM (varies by cell line) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.